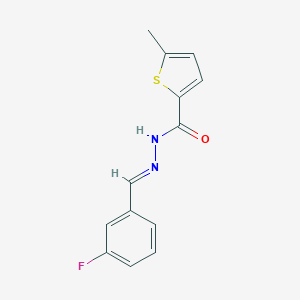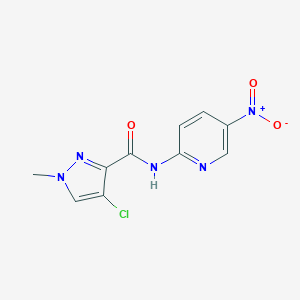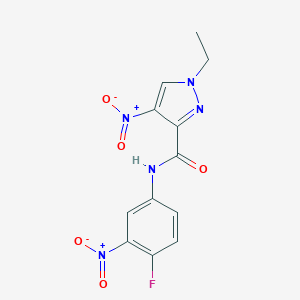![molecular formula C20H21NO6 B451066 dimethyl 2-{[2-(4-methylphenoxy)propanoyl]amino}terephthalate](/img/structure/B451066.png)
dimethyl 2-{[2-(4-methylphenoxy)propanoyl]amino}terephthalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 2-{[2-(4-methylphenoxy)propanoyl]amino}terephthalate is a complex organic compound with the molecular formula C20H21NO6 It is characterized by the presence of a terephthalate core substituted with a dimethyl ester group and an amide linkage to a 4-methylphenoxy-propanoyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 2-{[2-(4-methylphenoxy)propanoyl]amino}terephthalate typically involves a multi-step process. One common method includes the following steps:
Esterification: The terephthalic acid is esterified with methanol in the presence of a strong acid catalyst such as sulfuric acid to form dimethyl terephthalate.
Amidation: The dimethyl terephthalate is then reacted with 2-(4-methylphenoxy)propanoic acid chloride in the presence of a base such as triethylamine to form the desired amide linkage.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl 2-{[2-(4-methylphenoxy)propanoyl]amino}terephthalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Dimethyl 2-{[2-(4-methylphenoxy)propanoyl]amino}terephthalate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty polymers and advanced materials.
Mecanismo De Acción
The mechanism of action of dimethyl 2-{[2-(4-methylphenoxy)propanoyl]amino}terephthalate involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting certain enzymes or signaling pathways, leading to its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- Dimethyl 2-{[2-(4-chloro-2-methylphenoxy)propanoyl]amino}terephthalate
- Dimethyl 2-{[2-(4-methoxyphenoxy)propanoyl]amino}terephthalate
Uniqueness
Dimethyl 2-{[2-(4-methylphenoxy)propanoyl]amino}terephthalate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity, solubility, and biological activity profiles, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C20H21NO6 |
|---|---|
Peso molecular |
371.4g/mol |
Nombre IUPAC |
dimethyl 2-[2-(4-methylphenoxy)propanoylamino]benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C20H21NO6/c1-12-5-8-15(9-6-12)27-13(2)18(22)21-17-11-14(19(23)25-3)7-10-16(17)20(24)26-4/h5-11,13H,1-4H3,(H,21,22) |
Clave InChI |
CFROQGOZIDAUFI-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OC(C)C(=O)NC2=C(C=CC(=C2)C(=O)OC)C(=O)OC |
SMILES canónico |
CC1=CC=C(C=C1)OC(C)C(=O)NC2=C(C=CC(=C2)C(=O)OC)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-[(4-isopropoxybenzoyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B450987.png)

![Methyl 4-ethyl-5-methyl-2-{[(2-methylphenoxy)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B450990.png)
![5-bromo-N'-[3-({4-nitro-1H-pyrazol-1-yl}methyl)-4-methoxybenzylidene]-2-furohydrazide](/img/structure/B450992.png)

![5-{2-[(4-bromophenyl)sulfonyl]carbohydrazonoyl}-2-methoxybenzyl acetate](/img/structure/B450995.png)
![5-bromo-N'-[(5-{4-nitro-2-methylphenyl}-2-furyl)methylene]-2-furohydrazide](/img/structure/B450997.png)
![Methyl 5-(anilinocarbonyl)-2-{[(2-chloropyridin-3-yl)carbonyl]amino}-4-methylthiophene-3-carboxylate](/img/structure/B450999.png)

![N'-[4-(benzyloxy)-3-methoxybenzylidene]-1-methyl-1H-pyrazole-3-carbohydrazide](/img/structure/B451003.png)
![4-chloro-N'-[4-methoxy-3-(methoxymethyl)benzylidene]benzohydrazide](/img/structure/B451004.png)
![4-bromo-N'-{[5-({4-nitrophenoxy}methyl)-2-furyl]methylene}benzenesulfonohydrazide](/img/structure/B451005.png)


